molecular formula C19H25N5O B2432847 1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1797725-25-7

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2432847
M. Wt: 339.443
InChI Key: ZRVBQXUDCXHYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MP-10 and has been extensively studied for its therapeutic properties.

Scientific Research Applications

Chemical Structure and Properties Analysis The study of similar compounds, such as 3-methyl-2,6-diphenylpiperidin-4-one (MDPO), involves detailed analyses using density functional theory (DFT) to understand their molecular structure, vibrational wavenumbers, and electronic properties. Such analyses contribute to understanding the chemical behavior and potential applications of compounds with complex structures, including those related to "1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" (Velraj, Soundharam, & Sridevi, 2014).

Complexation and Unfolding Mechanisms Research on heterocyclic ureas (amides) reveals their unfolding mechanisms to form multiply hydrogen-bonded complexes. This study sheds light on the structural behavior of ureas under different conditions, which could be relevant for designing compounds with specific folding and unfolding characteristics, potentially including variations of "1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Synthetic Methodologies The scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor, demonstrates the importance of efficient synthesis routes for compounds with potential pharmaceutical applications. This process can provide insights into synthesizing related compounds, including "1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" (Wei, Chen, Yan, Li, Li, & Wang, 2016).

Functional Applications and Reactivity Studies on steric carbonyl protection, metalation, and cleavage of highly hindered ureas provide insights into the reactivity and potential applications of urea derivatives in organic synthesis. This research is vital for understanding how similar compounds to "1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea" can be manipulated and used in complex chemical reactions (Hassel & Seebach, 1978).

properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-5-3-4-6-17(14)21-19(25)20-13-16-9-11-24(12-10-16)18-8-7-15(2)22-23-18/h3-8,16H,9-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVBQXUDCXHYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNC(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea

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